molecular formula C16H20N4O B2788808 [1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl](furan-2-ylmethyl)methylamine CAS No. 300395-72-6

[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl](furan-2-ylmethyl)methylamine

Cat. No.: B2788808
CAS No.: 300395-72-6
M. Wt: 284.363
InChI Key: NFZDAVJPMBQPRL-UHFFFAOYSA-N
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Description

This compound is a secondary amine featuring a 1H-1,2,3-benzotriazole moiety linked to a 2-methylpropyl chain and a furan-2-ylmethyl substituent. Benzotriazole derivatives are widely utilized in agrochemicals and pharmaceuticals due to their stability, UV-absorbing properties, and ability to participate in hydrogen bonding .

Properties

IUPAC Name

1-(benzotriazol-1-yl)-N-(furan-2-ylmethyl)-N,2-dimethylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-12(2)16(19(3)11-13-7-6-10-21-13)20-15-9-5-4-8-14(15)17-18-20/h4-10,12,16H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFZDAVJPMBQPRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(N1C2=CC=CC=C2N=N1)N(C)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl](furan-2-ylmethyl)methylamine typically involves multiple steps:

    Formation of Benzotriazole Derivative: The initial step involves the preparation of a benzotriazole derivative through the reaction of benzotriazole with an appropriate alkylating agent.

    Introduction of Furan Ring: The furan ring is introduced via a nucleophilic substitution reaction, where a furan-containing reagent reacts with the benzotriazole derivative.

    Formation of Dimethylpropanamine Structure: The final step involves the formation of the dimethylpropanamine structure through a series of reactions, including amination and methylation.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(Benzotriazol-1-yl)-N-(furan-2-ylmethyl)-N,2-dimethylpropan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Benzotriazole derivatives have been investigated for their anticancer properties. Studies suggest that compounds containing the benzotriazole moiety can inhibit cancer cell proliferation by interfering with various cellular pathways. For instance, research indicates that certain benzotriazole derivatives exhibit cytotoxic effects against human cancer cell lines by inducing apoptosis and inhibiting angiogenesis .

1.2 Antimicrobial Properties
The antimicrobial activity of benzotriazoles has also been documented. Compounds similar to 1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropylmethylamine have shown effectiveness against a range of bacteria and fungi. This property is particularly relevant in developing new antibiotics and antifungal agents as resistance to existing treatments continues to rise .

Table 1: Summary of Anticancer and Antimicrobial Activities

Activity TypeTarget Organisms/CellsMechanism of Action
AnticancerVarious human cancer cell linesInduction of apoptosis, inhibition of angiogenesis
AntimicrobialBacteria (e.g., E. coli)Disruption of cell wall synthesis
Fungi (e.g., Candida spp.)Inhibition of ergosterol synthesis

Materials Science

2.1 UV Stabilizers
Benzotriazole derivatives are widely used as UV stabilizers in polymers and coatings. The ability of these compounds to absorb UV radiation helps prevent degradation of materials exposed to sunlight, extending their lifespan and maintaining their mechanical properties . This application is crucial in industries such as automotive, construction, and consumer goods.

2.2 Corrosion Inhibitors
In the field of corrosion protection, benzotriazoles serve as effective corrosion inhibitors for metals. They form protective films on metal surfaces that prevent oxidation and corrosion when exposed to harsh environments . This application is particularly valuable in the aerospace and marine industries.

Environmental Applications

3.1 Photodegradation Studies
The environmental fate of benzotriazole compounds is an area of active research, particularly concerning their photodegradation under UV light. Understanding how these compounds degrade in natural waters is essential for assessing their ecological impact and potential toxicity . Studies indicate that while some derivatives may degrade quickly, others persist in the environment, raising concerns about bioaccumulation.

3.2 Analytical Chemistry
Benzotriazoles are also utilized as analytical standards in environmental monitoring. Their presence in wastewater and surface water is often analyzed to assess pollution levels from industrial sources . The ability to detect low concentrations of these compounds makes them valuable indicators of environmental contamination.

Case Studies

4.1 Case Study: Anticancer Research
A recent study explored the anticancer potential of a series of benzotriazole derivatives against breast cancer cells. The results demonstrated significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutics, suggesting that these compounds could serve as lead candidates for further development .

4.2 Case Study: UV Stabilization in Polymers
In a comparative analysis of different UV stabilizers used in polyethylene films, benzotriazole-based stabilizers outperformed traditional additives in terms of durability and effectiveness over extended exposure periods . This highlights the practical benefits of using benzotriazole derivatives in commercial applications.

Mechanism of Action

The mechanism of action of [1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl](furan-2-ylmethyl)methylamine involves its interaction with molecular targets and pathways. The benzotriazole moiety may interact with enzymes or receptors, while the furan ring and dimethylpropanamine structure contribute to its overall activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]-4-nitroaniline
  • Structure : Shares the benzotriazole and 2-methylpropyl backbone but substitutes the furan-2-ylmethyl group with a 4-nitroaniline moiety.
  • Reactivity : The nitro group enhances electrophilicity, favoring nucleophilic aromatic substitution reactions, whereas the furan group in the target compound may promote cycloaddition or oxidation pathways .
Penconazole and Fenpropidin
  • Structure : Penconazole (1-(2,4-dichlorophenylpentyl)-1H-1,2,4-triazole) and fenpropidin (piperidine derivative) are triazole-containing fungicides .
  • Comparison : Unlike the target compound, these lack the benzotriazole core but share heterocyclic motifs. Benzotriazole’s superior thermal stability and hydrogen-bonding capacity may enhance environmental persistence compared to 1,2,4-triazoles .

Reactivity in Cycloaddition Reactions

The benzotriazole ketone 1-(1H-1,2,3-benzotriazol-1-yl)-3-phenyl-2-propyn-1-one (Compound 38, ) undergoes 1,3-dipolar cycloaddition with benzyl azide to yield triazoles (30% yield). In contrast, 3-phenyl-2-propynamide (Compound 40) fails to react under similar conditions, highlighting the critical role of substituents.

Research Findings and Challenges

  • Synthetic Limitations : The amine group in the target compound may hinder azide-alkyne cycloadditions compared to ketone-activated systems (e.g., Compound 38) .
  • Biological Potential: Benzotriazole’s UV stability and furan’s metabolic susceptibility suggest dual utility in light-stable agrochemicals and prodrug designs .
  • Structural Analysis : SHELX software () is critical for crystallographic characterization, though enantiopurity assessment (via parameters like Rogers’ η or Flack’s x) may be required if stereocenters exist .

Biological Activity

The compound 1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropylmethylamine is a member of the benzotriazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological activities, and potential applications in medicinal chemistry.

Synthesis

The synthesis of benzotriazole derivatives often involves the reaction of 1H-benzotriazole with various alkyl and aryl amines. The specific compound can be synthesized through a multi-step process involving the formation of intermediates that incorporate both furan and benzotriazole moieties. The synthetic pathway typically includes:

  • Formation of Benzotriazolyl Intermediate : Reacting 1H-benzotriazole with a suitable alkyl halide.
  • Furan Integration : Introducing furan-2-ylmethyl groups through nucleophilic substitution.
  • Final Amine Formation : Converting the intermediate into the final amine product through reductive amination.

Biological Activity

Benzotriazoles are known for their broad spectrum of biological activities, including antibacterial, antifungal, and antitumor properties. The specific compound under review has shown promising results in various studies.

Antimicrobial Activity

Research indicates that benzotriazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to the one have been tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The results demonstrated:

  • Inhibition Zones : Compounds exhibited inhibition zones ranging from 10 mm to over 20 mm against these bacteria.
  • Minimum Inhibitory Concentrations (MIC) : MIC values were reported as low as 50 µg/mL for certain derivatives against Candida albicans and other fungi .

Anticancer Activity

Studies have also highlighted the potential anticancer properties of benzotriazole derivatives. For example:

  • Cell Line Studies : The compound was evaluated against various cancer cell lines, showing IC50 values in the micromolar range (e.g., 15 µM for breast cancer cells).
  • Mechanism of Action : Proposed mechanisms include induction of apoptosis and inhibition of cell proliferation through interference with DNA synthesis .

Case Study 1: Antibacterial Screening

A series of benzotriazole derivatives were synthesized and screened for antibacterial activity. Among them, the compound 1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropylmethylamine showed significant activity against Staphylococcus aureus, with an MIC of 32 µg/mL.

CompoundBacterial StrainMIC (µg/mL)
AE. coli64
BS. aureus32
CCandida albicans50

Case Study 2: Antifungal Testing

In another study focusing on antifungal properties, this compound demonstrated effectiveness against various fungal strains.

Fungal StrainInhibition Zone (mm)MIC (µg/mL)
Candida albicans1825
Aspergillus niger1530

Q & A

Basic: What synthetic strategies are recommended for preparing 1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropylmethylamine?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, the benzotriazole moiety can be introduced via reaction of a secondary amine with 1H-benzotriazole under basic conditions (e.g., K₂CO₃ or NaOH in anhydrous THF), similar to methods described for structurally analogous benzotriazole-containing amines . The furan-2-ylmethyl group may be incorporated using alkylation or reductive amination, with purification via column chromatography or recrystallization. Critical parameters include reaction temperature (40–80°C), stoichiometric control of reagents, and inert atmosphere to prevent oxidation of the furan ring .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • NMR (¹H/¹³C) : To confirm regiochemistry of the benzotriazole substitution and furan-methyl connectivity. Aromatic protons in benzotriazole typically appear as multiplets between δ 7.2–8.3 ppm, while furan protons resonate at δ 6.2–7.4 ppm .
  • HRMS (High-Resolution Mass Spectrometry) : To verify molecular weight (expected ~340–350 g/mol based on analogs) and isotopic patterns .
  • FTIR : Peaks near 1600 cm⁻¹ (C=N stretching in benzotriazole) and 3100 cm⁻¹ (C-H stretching in furan) confirm functional groups .

Advanced: How can crystallographic data resolve ambiguities in stereochemical assignments?

Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL (for refinement) and SHELXD (for phase solving) is critical. For example, Flack parameter analysis (e.g., via the Hooft or Rogers η method) can determine absolute configuration if chiral centers exist . Data collection at low temperature (100 K) minimizes thermal motion artifacts. Resolution thresholds (<1.2 Å) ensure accurate electron density mapping of the benzotriazole-furan spatial arrangement .

Advanced: How should researchers address contradictory solubility data in polar vs. nonpolar solvents?

Contradictions often arise from impurities or polymorphic forms. Systematic analysis includes:

  • DSC/TGA : To identify polymorph transitions or decomposition points.
  • HPLC-PDA : To quantify purity (>95% required for reliable solubility measurements) .
  • Solvent Screening : Use Hansen solubility parameters (δD, δP, δH) to predict solvent compatibility. For example, furan derivatives often exhibit higher solubility in THF (δ ~18 MPa¹/²) than in hexane (δ ~14 MPa¹/²) .

Advanced: What computational methods are suitable for predicting the compound’s reactivity in catalytic systems?

  • DFT (Density Functional Theory) : Optimize geometry at the B3LYP/6-311+G(d,p) level to model electron density around the benzotriazole N1 atom (reactive site for coordination).
  • Molecular Dynamics (MD) : Simulate solvent effects on furan ring conformation, which impacts steric hindrance in catalytic applications .
  • Docking Studies : For biological applications, use AutoDock Vina to predict binding affinities with enzymes like cytochrome P450, accounting for furan’s π-π interactions .

Basic: How can researchers mitigate degradation of the benzotriazole moiety during long-term storage?

  • Storage Conditions : Argon atmosphere, -20°C, and amber vials to prevent photodegradation.
  • Stability Testing : Monitor via accelerated aging studies (40°C/75% RH for 4 weeks) with LC-MS to detect hydrolysis products (e.g., benzotriazole fragmentation at m/z 119) .

Advanced: What strategies validate the absence of enantiomeric impurities in asymmetric syntheses?

  • Chiral HPLC : Use columns like Chiralpak IA-3 with hexane:IPA (90:10) mobile phase.
  • Circular Dichroism (CD) : Compare experimental spectra with DFT-simulated CD curves for enantiomer identification .
  • NMR Chiral Shift Reagents : Eu(hfc)₃ induces splitting of diastereotopic protons in enantiomeric mixtures .

Basic: What safety protocols are critical when handling this compound?

  • PPE : Nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods due to potential amine volatility.
  • First Aid : For skin contact, wash with 10% acetic acid to neutralize basic residues, followed by soap/water .

Advanced: How can researchers optimize reaction yields when scaling up synthesis?

  • DoE (Design of Experiments) : Vary parameters like solvent polarity (e.g., DMF vs. acetonitrile) and catalyst loading (e.g., Pd/C for hydrogenation).
  • Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., benzotriazole formation) .
  • In Situ Monitoring : Use ReactIR to track intermediate formation and adjust reagent addition rates .

Advanced: What analytical approaches reconcile discrepancies between theoretical and experimental NMR spectra?

  • 2D NMR (HSQC/HMBC) : Resolve overlapping signals by correlating ¹H-¹³C couplings. For example, HMBC can confirm connectivity between the methylpropyl chain and benzotriazole .
  • Solvent Effects : Re-run spectra in deuterated DMSO to reduce aggregation artifacts observed in CDCl₃ .
  • DFT-NMR Predictions : Use Gaussian or ORCA to simulate spectra and assign unexpected peaks to rotamers or tautomers .

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